Aqueous Solubility vs. Shorter PEG Linkers
A direct comparative study in colorectal cancer xenograft models evaluated monoclonal antibodies (mAbs) modified with equivalent amounts of TCO derivatives bearing PEG0 (1), PEG4 (2), or PEG12 (3) linkers. Pretargeting with the PEG12-containing mAb followed by fluorescent tetrazine injection resulted in an in vivo signal that was two-fold lower than that obtained with the non-PEGylated TCO (PEG0) control [1].
| Evidence Dimension | In vivo fluorescent pretargeting signal (normalized radiance) |
|---|---|
| Target Compound Data | Signal normalized to number of TCO grafted (exact radiance value not provided, reported as fold difference) |
| Comparator Or Baseline | mAb modified with non-PEGylated TCO (PEG0) |
| Quantified Difference | Signal was two times lower (50% reduction) with PEG12 compared to PEG0 |
| Conditions | HT29 colorectal xenograft model in mice; mAb (Ts29.2) modified with 10 equivalents of TCO derivative; followed by TZ-Cy5 fluorescent tetrazine injection |
Why This Matters
This data reveals a trade-off: while PEG12 enhances grafting density, it may reduce the effective reactivity of surface-displayed TCOs in vivo—a critical consideration for pretargeting applications where signal-to-background ratio is paramount.
- [1] Rondon A, et al. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models. Sci Rep. 2017;7:14918. View Source
